molecular formula C12H13N3O2S B8429734 3-Amino-N-pyridin-2-ylmethyl-benzenesulfonamide

3-Amino-N-pyridin-2-ylmethyl-benzenesulfonamide

Cat. No. B8429734
M. Wt: 263.32 g/mol
InChI Key: JJOMYVAWOOLVFU-UHFFFAOYSA-N
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Patent
US07378417B2

Procedure details

Hydrogenation of a stirred solution of 3-nitro-N-pyridin-2-ylmethyl-benzenesulfonamide [CAS-No. 309726-30-5; commercially available] (1.37 g, 4.67 mmol) in methanol (140 ml) on palladium/carbon (10%, 0.14 g) for 2 h at room temperature yielded after removal of the catalyst by filtration, evaporation and crystallization from ethyl acetate/hexane the title compound (1.16 g, 94%) as an off-white solid. MS (ISP) 262.0 [(M−H)−]; mp 124° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([S:10]([NH:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=2)(=[O:12])=[O:11])[CH:7]=[CH:8][CH:9]=1)([O-])=O>CO>[NH2:1][C:4]1[CH:5]=[C:6]([S:10]([NH:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=2)(=[O:12])=[O:11])[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)NCC1=NC=CC=C1
Step Two
Name
Quantity
140 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after removal of the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration, evaporation and crystallization from ethyl acetate/hexane the title compound (1.16 g, 94%) as an off-white solid

Outcomes

Product
Name
Type
Smiles
NC=1C=C(C=CC1)S(=O)(=O)NCC1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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